molecular formula C23H20ClN3O4 B11463891 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11463891
M. Wt: 437.9 g/mol
InChI Key: CFJVTIHBGSESGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, derivatives of this compound could potentially be developed into therapeutic agents for treating diseases such as cancer, due to the biological activity associated with quinazolinone structures.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and dimethoxybenzamide groups can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide: is similar to other quinazolinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20ClN3O4/c1-30-17-7-15(8-18(11-17)31-2)22(29)27-23-25-12-19-20(26-23)9-14(10-21(19)28)13-4-3-5-16(24)6-13/h3-8,11-12,14H,9-10H2,1-2H3,(H,25,26,27,29)

InChI Key

CFJVTIHBGSESGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.